(2R,4R)-4-bromo-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2R,4R)-4-bromo-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its pyrrolidine ring, a bromine atom at the 4-position, and a tert-butyl ester group at the 1-position. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-bromo-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Bromination: The 4-position of the pyrrolidine ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Protection: The carboxylic acid group is protected by converting it into a tert-butyl ester using tert-butyl chloroformate (Boc2O) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination using industrial-grade brominating agents.
Automated Protection: Automated systems for the protection of the carboxylic acid group to ensure consistency and efficiency.
High-Throughput Purification: Use of high-throughput purification techniques such as industrial chromatography to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-bromo-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a different pyrrolidine derivative.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the free carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Products include various substituted pyrrolidines depending on the nucleophile used.
Reduction: The major product is the de-brominated pyrrolidine derivative.
Hydrolysis: The major product is the free carboxylic acid form of the compound.
Scientific Research Applications
(2R,4R)-4-bromo-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Applied in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of (2R,4R)-4-bromo-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom at the 4-position can participate in electrophilic substitution reactions, while the tert-butyl ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid: Similar structure but with an amino group instead of a bromine atom.
(2S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid: Similar structure with a silyl ether group.
Uniqueness
The presence of the bromine atom at the 4-position in (2R,4R)-4-bromo-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid makes it unique, as it allows for specific substitution reactions that are not possible with other similar compounds. This uniqueness makes it a valuable intermediate in the synthesis of various specialized molecules.
Properties
IUPAC Name |
(2R,4R)-4-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHRDAQIOFPRMI-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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